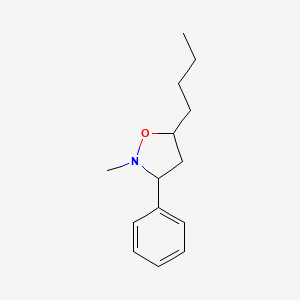
4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of thioxopyrimidines This compound is characterized by its unique structure, which includes a diethoxyethyl group, a thioxo group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of diethyl bromoacetal with potassium hydrosulfide, followed by further reactions to introduce the thioxo and carboxylic acid groups . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve the required product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the thioxo group to a thiol group.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution reaction . Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. The pathways involved can include inhibition of proteases or other enzymes critical for cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid include other thioxopyrimidines and diethoxyethyl derivatives. Examples include:
- 4-(1,1-Dimethoxyethyl)-2-methylpyrimidine
- 1,1-Diethoxyethyl phosphonic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields .
Propriétés
Numéro CAS |
62328-11-4 |
|---|---|
Formule moléculaire |
C11H16N2O4S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
6-(1,1-diethoxyethyl)-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-4-16-11(3,17-5-2)8-7(9(14)15)6-12-10(18)13-8/h6H,4-5H2,1-3H3,(H,14,15)(H,12,13,18) |
Clé InChI |
ZYSVTKIVQVAZFC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(C1=C(C=NC(=S)N1)C(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


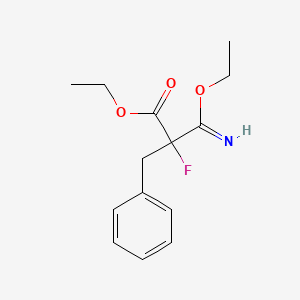
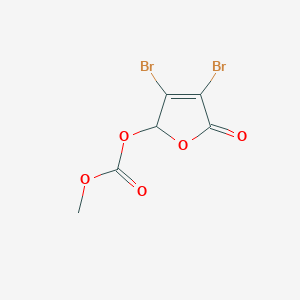

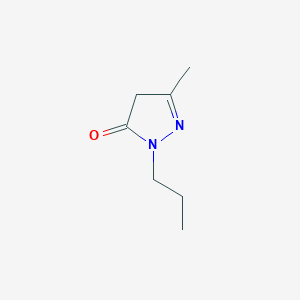
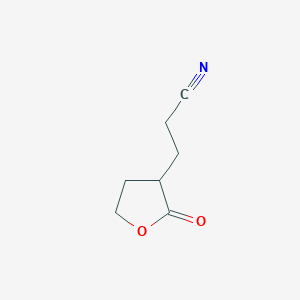
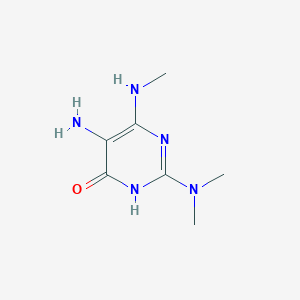

![[2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)-](/img/structure/B12905888.png)
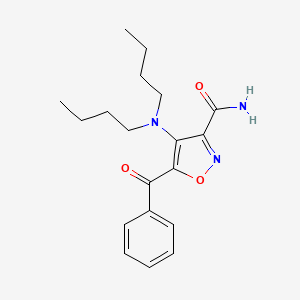

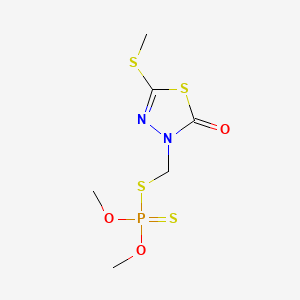

![5-Chloro-1-{[4-(methanesulfonyl)phenyl]methyl}-1H-indole](/img/structure/B12905928.png)
